4-Aminopyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted salicylic acids with 4-aminopyridine, yielding complex solid forms and hydrates through co-crystallization processes. These reactions typically result in proton transfer from the carboxyl group of the acid to the pyridine nitrogen, forming ionic complexes with diverse supramolecular synthons (Montis & Hursthouse, 2012).
Molecular Structure Analysis
Studies on molecular structure have used techniques like X-ray diffraction and spectroscopy. For instance, the molecular structure of 2-aminopyridine-3-carboxylic acid was explored using single-crystal X-ray diffraction and inelastic neutron spectroscopy, revealing details about its geometry and interactions (Pawlukojć et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Aminopyridine-2-carboxylic acid derivatives can lead to the formation of various complex compounds. For example, reactions with transition metals like zinc and manganese have been used to establish the coordination characteristics of these compounds, demonstrating the versatility of 4-Aminopyridine-2-carboxylic acid in forming metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).
Physical Properties Analysis
Physical properties of compounds related to 4-Aminopyridine-2-carboxylic acid, such as solubility, crystallinity, and thermal stability, have been studied to understand their potential applications in various fields. The study of crystalline structures and their stability under different conditions provides insight into the practical uses of these compounds (Zou et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming coordination polymers, and the ability to engage in proton transfer reactions, highlight the chemical versatility of 4-Aminopyridine-2-carboxylic acid and its derivatives. These properties are crucial for designing new materials and understanding their interaction mechanisms (Kelly et al., 2013).
Scientific Research Applications
Molecular Recognition and Sensing Materials : 4-Aminopyridine-2-carboxylic acid, as part of the 2-aminopyridines family, shows enhanced recognition capabilities towards carboxylic acids when a phosphoryl group is present. This characteristic could lead to its use in creating useful sensing materials and organic species for molecular recognition (Gallegos et al., 2019).
Crystallization and Solid Forms : The substance plays a role in the crystallization of substituted salicylic acids, leading to diverse solid forms. This highlights its utility in understanding the unpredictability of ionic structures in co-crystallizations (Montis & Hursthouse, 2012).
Pharmaceutical and Cosmetic Applications : Oligo-4-aminopyridine (4-OAP), a derivative, is noted for its stability and potential applications in the pharmaceutical and cosmetic industries (Kaya & Koyuncu, 2003).
Supramolecular Chemistry : It forms a robust molecule in the 2-aminopyridinium-carboxylic acid supramolecular heterosynthon, which is significant for generating multiple-component crystals (Bis & Zaworotko, 2005).
Neurochemical Research : Contrary to some expectations, 4-aminopyridine is not effective as a depolarizing agent for stimulating the release of glutamate in in vivo studies (Segovia, Porras, & Mora, 1997).
Cocrystallization and Structural Properties : 2-acetaminopyridine (2-AApy), a relative compound, effectively cocrystallizes with carboxylic acids, preserving their structural and geometric properties, which indicates potential applications in molecular design (Aakeröy, Hussain, & Desper, 2006).
Future Directions
The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore the reasons for their wide potential. The various synthetic methods revealed may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBTJVSAANBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365991 | |
Record name | 4-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carboxylic acid | |
CAS RN |
100047-36-7 | |
Record name | 4-Aminopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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